9-Hidroxi-4-androsteno-3,17-diona

Descripción general

Descripción

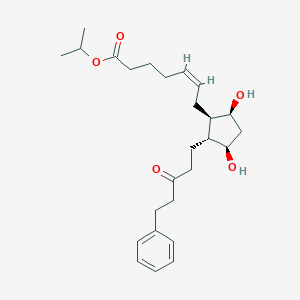

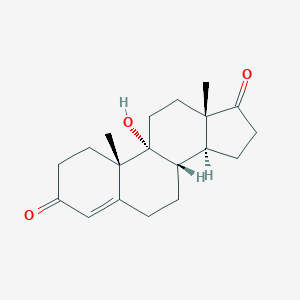

9-Hydroxy-4-androstene-3,17-dione, also known as 9-OHAD, is a significant intermediate for the synthesis of steroidal medicines . It is a 3-oxo-Delta4-steroid that is androst-4-ene substituted by oxo groups at positions 3 and 17 and a hydroxy group at position 9 . It is used in the manufacture of highly effective fluorinated anti-inflammatory remedies .

Synthesis Analysis

The conversion of phytosterols into 9-OHAD is a complex oxidative catabolic process . The production of 9-OHAD can be enhanced by increasing the intracellular supply of flavin adenine dinucleotide (FAD). Overexpressing ribB and ribC, two key genes involved in FAD synthesis, can significantly enhance the amount of intracellular FAD and the production of 9-OHAD .Molecular Structure Analysis

The molecular formula of 9-Hydroxy-4-androstene-3,17-dione is C19H26O3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The key enzyme that enables the biotransformation of 4-androstene-3,17-dione (AD) to 9-OH-AD is 3-phytosterone-9α-hydroxylase (KSH), which consists of two components: a terminal oxygenase (KshA) and ferredoxin reductase (KshB). The reaction is carried out with the concomitant oxidation of NADH to NAD+ .Physical And Chemical Properties Analysis

9-Hydroxy-4-androstene-3,17-dione has a molecular weight of 302.41 . The density is 1.19±0.1 g/cm3(Predicted), and the melting point is 222-223.5 °C .Aplicaciones Científicas De Investigación

Síntesis de hormonas esteroides

La 9α-Hidroxi-4-androsteno-3,17-diona (9-OH-AD) sirve como un intermedio significativo en la síntesis de fármacos glucocorticoides. Los glucocorticoides, como la β-metasona y la dexametasona, son esenciales para controlar la inflamación, las respuestas inmunitarias y el estrés. Al reemplazar el grupo 9α-hidroxilo por un halógeno, el 9-OH-AD se convierte en un precursor vital para preparar estos medicamentos esteroides .

Biotransformación y Bioconversión

La enzima clave responsable de convertir la 4-androsteno-3,17-diona (AD) en 9-OH-AD es 3-fitosterona-9α-hidroxilasa (KSH). KSH comprende dos componentes: una oxigenasa terminal (KshA) y una reductasa de ferredoxina (KshB). Recientemente, se identificó una oxigenasa más eficiente, KshC, de Mycobacterium sp. cepa VKM Ac-1817D. Los investigadores han construido un sistema que combina KshB, KshC y NADH, logrando una notable tasa de conversión del 92.11% de AD a 9-OH-AD. Este método de hidroxilación mediado por enzimas ofrece una estrategia ecológica y económica para la producción de 9-OH-AD .

Transformación de fitosteroles

El 9-OH-AD se puede producir convirtiendo fitosteroles de soja en micobacterias. Sin embargo, las aplicaciones industriales se han visto obstaculizadas por la productividad y la eficiencia de conversión insatisfactorias. Los investigadores están explorando formas de mejorar la producción de 9-OH-AD a partir de fitosteroles, con el objetivo de mejorar los rendimientos y la rentabilidad .

Desarrollo de fármacos y farmacología

Más allá de los glucocorticoides, el 9-OH-AD puede encontrar aplicaciones en el desarrollo de fármacos. Su estructura única y grupos funcionales lo convierten en un objetivo intrigante para estudios farmacológicos. Los investigadores investigan sus interacciones con los receptores celulares, las vías metabólicas y los posibles efectos terapéuticos .

Biocatálisis y química verde

La bioconversión enzimática de AD a 9-OH-AD ejemplifica los principios de la química verde. Al utilizar catalizadores naturales, como las enzimas KSH, los investigadores reducen la dependencia de los procesos químicos agresivos. Este enfoque se alinea con las prácticas sostenibles y minimiza el impacto ambiental .

Ingeniería metabólica

Los avances en ingeniería metabólica permiten la producción a medida de 9-OH-AD. Al optimizar las cepas microbianas, la expresión genética y las condiciones de fermentación, los investigadores pueden mejorar los rendimientos y optimizar el proceso de biotransformación .

Mecanismo De Acción

Target of Action

9-Hydroxy-4-androstene-3,17-dione (9alpha-Hydroxyandrostenedione) is a steroid hormone that can be biosynthetically transformed from phytosterols by Mycobacterium strains . The primary targets of this compound are the enzymes 3-ketosteroid-1,2-dehydrogenase (KstD) and 3-ketosteroid-9α-hydroxylase (Ksh) .

Mode of Action

The compound interacts with its targets, KstD and Ksh, in a complex oxidative catabolic process . KstD can remove hydrogen atoms of C-1 and C-2 in the ring A of 9-OHAD and form 9α-hydroxyandrost-1,4-diene-3,17-dione (9-OHADD) . KSH, which consists of a terminal oxygenase (KshA) and ferredoxin reductase (KshB), carries out the reaction with the concomitant oxidation of NADH to NAD+ .

Biochemical Pathways

The conversion of phytosterols to steroid synthons by engineered Mycolicibacteria is one of the core steps in the commercial production of steroid hormones . This process requires about 10 equivalent flavin adenine dinucleotide (FAD) . Overexpressing ribB and ribC, two key genes involved in FAD synthesis, could significantly enhance the amount of intracellular FAD and the production of 9-OHAD .

Pharmacokinetics

It’s known that the compound can be biosynthetically transformed from phytosterols by mycobacterium strains . The conversion rates of the ADD- and 9OH-AD-producing mutants transforming phytosterol were 42.5 and 40.3%, respectively .

Result of Action

The result of the action of 9alpha-Hydroxyandrostenedione is the production of 9α-hydroxy-4-androstene-3,17-dione (9-OHAD), which is a significant intermediate for the synthesis of glucocorticoid drugs . A robust strain NF-P2 was obtained, which could produce 9.02 g/L 9-OHAD after adding 15 g/L phytosterols with productivity of 0.075 g/ (L h), which was 66.7% higher than that produced by the original strain .

Action Environment

The action of 9alpha-Hydroxyandrostenedione can be influenced by environmental factors. For example, the insufficient supply of FAD may be a common issue limiting the conversion process . Also, the viable cell numbers decreased by 20.1%, which was attributed to sharply increased levels of H2O2 because of the regeneration of FAD from FADH2 .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-15,22H,3-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMVJSSWZSJOGL-PLOWYNNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336076 | |

| Record name | 9α-hydroxyandrost-4-en-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

560-62-3 | |

| Record name | 9α-Hydroxyandrost-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxy-4-androstene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-hydroxyandrost-4-ene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 9α-Hydroxyandrostenedione involved in the biosynthesis of eplerenone?

A1: 9α-Hydroxyandrostenedione (9α-OH-AD) serves as a crucial intermediate in the semisynthetic production of eplerenone, a steroidal aldosterone receptor antagonist. The process involves microbial conversion of androstenedione (4-AD) to 9α-OH-AD as a starting point. [] Subsequent chemical modifications, including epoxidation, condensation, carboxyl removal, double bond introductions, furanization, oxidation, esterification, and another epoxidation step, ultimately yield eplerenone. []

Q2: Can Mycobacterium tuberculosis utilize 9α-Hydroxyandrostenedione?

A2: While the research doesn't directly investigate Mycobacterium tuberculosis utilizing 9α-OH-AD, it highlights the bacterium's ability to degrade cholesterol. Interestingly, disruption of the gene Rv3537 (kstD) hinders cholesterol degradation, leading to an accumulation of 9-hydroxy-4-androstene-3,17-dione (9α-OH-AD). [] This observation suggests that 9α-OH-AD is an intermediate in the cholesterol degradation pathway of Mycobacterium tuberculosis. [] Further research is needed to determine if Mycobacterium tuberculosis can directly utilize 9α-OH-AD as an energy source.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)

![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)